molecular formula C23H19NO4 B14091542 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one

Cat. No.: B14091542
M. Wt: 373.4 g/mol
InChI Key: MHKQFOXXRYLCDJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the chromen-4-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-7-((3-hydroxyphenyl)amino)-4H-chromen-4-one
  • 3-(4-methylphenyl)-7-((3-methylphenyl)amino)-4H-chromen-4-one
  • 3-(4-chlorophenyl)-7-((3-chlorophenyl)amino)-4H-chromen-4-one

Uniqueness

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is unique due to the presence of methoxy groups on both aromatic rings. These methoxy groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

7-(3-methoxyanilino)-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C23H19NO4/c1-26-18-9-6-15(7-10-18)21-14-28-22-13-17(8-11-20(22)23(21)25)24-16-4-3-5-19(12-16)27-2/h3-14,24H,1-2H3

InChI Key

MHKQFOXXRYLCDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=CC(=CC=C4)OC

Origin of Product

United States

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